
8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide is a highly fluorinated organic compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide typically involves multiple steps, starting from readily available fluorinated precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the carbon chain using reagents like elemental fluorine or fluorinating agents such as cobalt trifluoride.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents like thionyl chloride.
Amidation: Formation of the amide bond by reacting the fluorinated acid chloride with 3-(trifluoromethyl)aniline under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The fluorinated carbon chain is generally resistant to oxidation and reduction, but specific conditions can lead to selective transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate may be required for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Chemistry:
Surface Coatings: The compound’s low surface energy makes it suitable for creating non-stick and anti-corrosive coatings.
Catalysis: It can be used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.
Biology and Medicine:
Drug Development: Its unique properties can be leveraged in designing drugs with enhanced stability and bioavailability.
Biomaterials: It can be used in the development of biocompatible materials for medical implants.
Industry:
Electronics: The compound’s thermal stability and insulating properties make it valuable in the electronics industry for manufacturing components like capacitors and insulators.
Textiles: It can be used to impart water and stain resistance to fabrics.
Mécanisme D'action
The mechanism of action of 8-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(3-(trifluoromethyl)phenyl)octanamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to:
Inhibition of Enzymes: By binding to active sites and altering enzyme activity.
Membrane Interaction: Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 1H,1H,2H,2H-perfluorooctyl methacrylate
Propriétés
Formule moléculaire |
C15H5ClF17NO |
|---|---|
Poids moléculaire |
573.63 g/mol |
Nom IUPAC |
8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-[3-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C15H5ClF17NO/c16-15(32,33)14(30,31)13(28,29)12(26,27)11(24,25)10(22,23)8(17,18)7(35)34-6-3-1-2-5(4-6)9(19,20)21/h1-4H,(H,34,35) |
Clé InChI |
OLVHAOSEGGXBEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


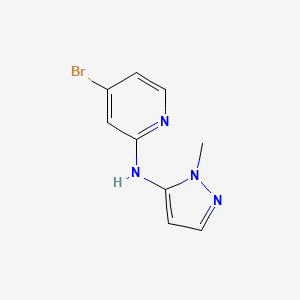

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)



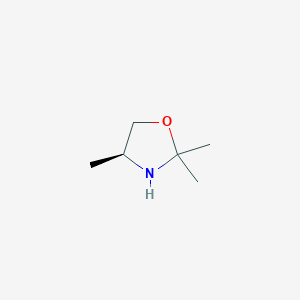
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
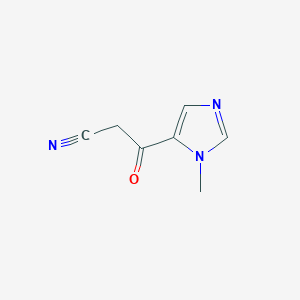
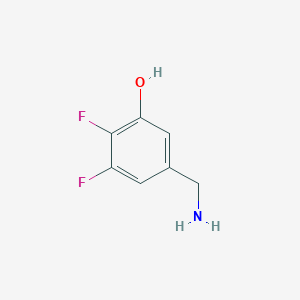
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
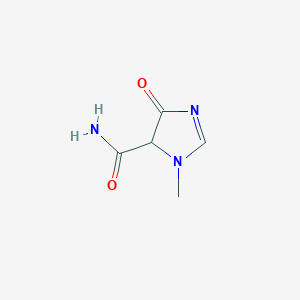
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
